molecular formula C13H14N4O B2614229 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide CAS No. 2097941-28-9

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide

Cat. No.: B2614229
CAS No.: 2097941-28-9
M. Wt: 242.282
InChI Key: HBLGNPKMTNHAPG-VOTSOKGWSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is a compound that features a cinnamamide moiety linked to a 1,2,3-triazole ring through an ethyl chain

Mechanism of Action

Target of Action

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is a complex compound that interacts with various targets in the body. The primary targets of this compound are yet to be definitively identified due to the complexity of its structure and the wide range of potential interactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to a series of biochemical reactions . The compound’s triazole moiety actively contributes to binding to the active site of enzymes .

Biochemical Pathways

This compound affects various biochemical pathways. The exact pathways and their downstream effects are subject to ongoing research. It is known that the compound’s triazole moiety plays a significant role in these interactions .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and depend on various factors. These factors can influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific targets and pathways it interacts with. These effects can include changes in enzyme activity, alterations in cellular signaling, and other biochemical changes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and other conditions .

Biochemical Analysis

Biochemical Properties

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. For instance, it has been observed to interact with topoisomerase IV, an enzyme crucial for DNA replication and cell division . The cinnamamide group may also contribute to these interactions by providing additional binding sites or influencing the compound’s overall conformation.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, it may inhibit the activity of kinases involved in cell proliferation and survival pathways, leading to reduced cell growth and increased apoptosis . Additionally, this compound can alter gene expression by affecting transcription factors or epigenetic modifiers, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The triazole ring can form stable complexes with metal ions, which may be essential for its biological activity. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Furthermore, it may activate or inhibit transcription factors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to the gradual degradation of the compound, potentially reducing its efficacy and altering its effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory or anticancer activity without significant toxicity . At higher doses, the compound may cause adverse effects, including toxicity to vital organs or disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide typically involves a multi-step process. One common method starts with the preparation of the 1,2,3-triazole ring via a “click” chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The ethyl chain is then introduced through an alkylation reaction, followed by the attachment of the cinnamamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for the subsequent steps .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the cinnamamide moiety would produce the corresponding amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is unique due to the combination of the triazole ring and cinnamamide moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(E)-3-phenyl-N-[2-(triazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(7-6-12-4-2-1-3-5-12)14-10-11-17-15-8-9-16-17/h1-9H,10-11H2,(H,14,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLGNPKMTNHAPG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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